

"2-Nitro-1-propanol molecular structure and stereoisomerism"

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Compound of Interest

Compound Name: 2-Nitro-1-propanol

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An In-depth Technical Guide to **2-Nitro-1-propanol**: Molecular Structure and Stereoisomerism

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the molecular architecture and stereochemical nature of organic compounds is paramount. This document provides a detailed examination of **2-nitro-1-propanol**, a versatile nitro alcohol with applications in various chemical syntheses.

Molecular Structure and Identification

2-Nitro-1-propanol is an organic compound featuring a three-carbon propanol backbone substituted with a nitro group. Its systematic IUPAC name is 2-nitropropan-1-ol.^[1] The molecule consists of a primary alcohol (-CH₂OH) at position C1 and a nitro group (-NO₂) at position C2.^[2] This arrangement of functional groups is key to its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **2-Nitro-1-propanol**

Identifier	Value
IUPAC Name	2-nitropropan-1-ol[1]
CAS Number	2902-96-7
Molecular Formula	C ₃ H ₇ NO ₃ [1]
Molecular Weight	105.09 g/mol
Canonical SMILES	CC(CO)--INVALID-LINK--[O-][1]
InChI Key	PCNWBUSTLGPMI-UHFFFAOYSA-N

The presence of the electron-withdrawing nitro group significantly influences the molecule's polarity and reactivity.[2]

Physicochemical Properties

2-Nitro-1-propanol is a colorless to pale yellow liquid with a mild odor.[2] It exhibits limited solubility in water but is soluble in many organic solvents.[2][3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **2-Nitro-1-propanol**

Property	Value
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	72-74 °C at 1 mmHg[3]
Density	1.185 g/mL at 25 °C[3]
Refractive Index (n ²⁰ /D)	1.439
Flash Point	101 °C (213.8 °F) - closed cup
Water Solubility	Slightly soluble[3]

Stereoisomerism: The Chiral Nature of 2-Nitro-1-propanol

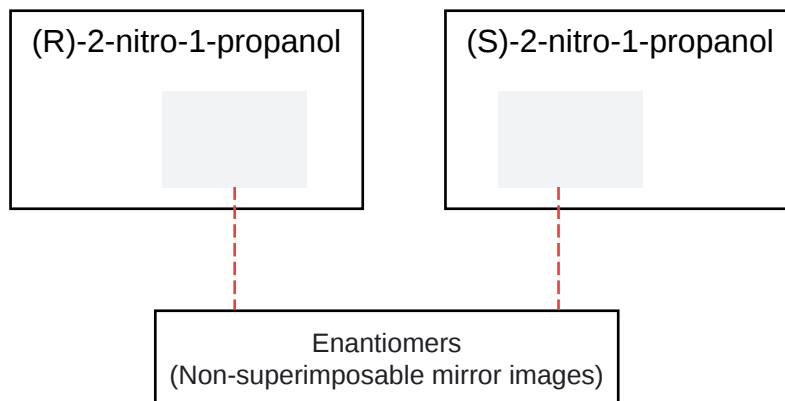
A critical aspect of **2-nitro-1-propanol**'s molecular structure is its chirality. The carbon atom at the second position (C2) is bonded to four different substituent groups: a methyl group ($-\text{CH}_3$), a hydroxymethyl group ($-\text{CH}_2\text{OH}$), a nitro group ($-\text{NO}_2$), and a hydrogen atom. This makes C2 a chiral center, also known as a stereocenter.^[2]

Due to the presence of this single chiral center, **2-nitro-1-propanol** can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-**2-nitro-1-propanol** and (S)-**2-nitro-1-propanol**. While possessing identical physical properties in an achiral environment (e.g., boiling point, density), enantiomers rotate plane-polarized light in equal but opposite directions. In chemical and biological systems, they can exhibit significantly different activities.

Typically, the synthesis of **2-nitro-1-propanol** via conventional methods, such as the Henry reaction, results in a racemic mixture—an equimolar mixture of both (R) and (S) enantiomers.^[2] Consequently, the bulk material is optically inactive. The separation of these enantiomers, a process known as chiral resolution, is necessary for applications where stereochemical purity is required.

Since **2-nitro-1-propanol** contains only one stereocenter, it does not have diastereomers, which are stereoisomers that are not mirror images of each other and arise in molecules with two or more chiral centers.

Stereoisomers of 2-Nitro-1-propanol



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Enantiomers of **2-Nitro-1-propanol**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2-nitro-1-propanol**.

Table 3: Key Spectroscopic Data for **2-Nitro-1-propanol**

Spectroscopy	Key Features
^1H NMR	Data available, typically showing signals for -CH ₃ , -CH, -CH ₂ OH, and -OH protons.[4][5]
^{13}C NMR	Data available, confirming the three distinct carbon environments.[1]
IR Spectroscopy	Characteristic peaks for O-H (alcohol, broad), C-H (aliphatic), and N=O (strong, asymmetric and symmetric stretches of the NO ₂ group).[1]
Mass Spectrometry	Electron ionization (EI) mass spectra are available for fragmentation analysis.[1]

Experimental Protocols

Synthesis of 2-Nitro-1-propanol via the Henry Reaction

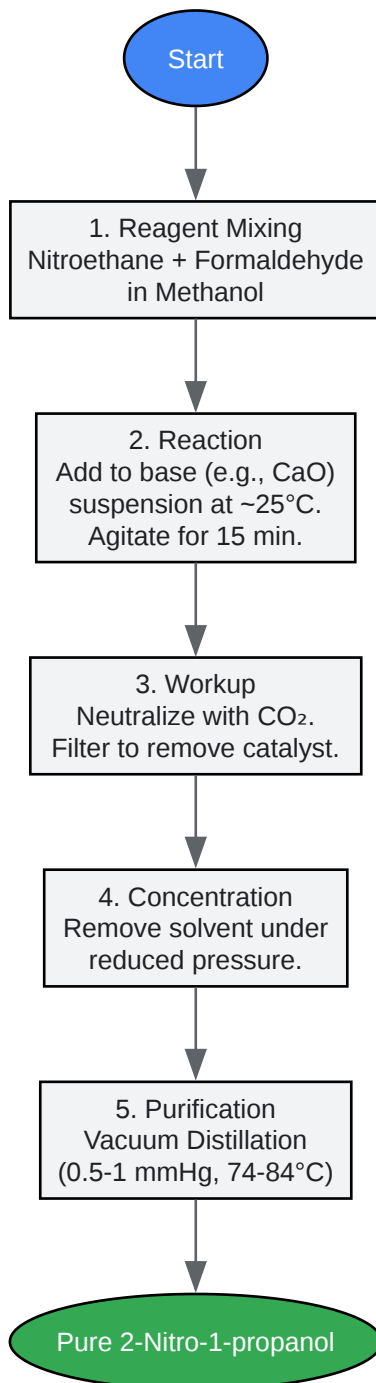
The most common method for synthesizing **2-nitro-1-propanol** is the Henry (or nitroaldol) reaction.[6] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (nitroethane) and an aldehyde (formaldehyde).[6][7]

Detailed Methodology:

- **Reaction Setup:** A suspension of a base, such as calcium oxide (33 g), is prepared in water (800 mL) in a reaction vessel equipped with a stirrer and cooling system.[8]
- **Reagent Addition:** A mixture of nitroethane (75 g), 37% formaldehyde (75 mL), and methanol (30 mL) is slowly added to the basic suspension while maintaining the temperature at approximately 25 °C.[8]
- **Reaction:** The mixture is agitated vigorously for about 15 minutes to facilitate the reaction.[8]
- **Workup:**
 - The reaction mixture is added to water (100 mL) and neutralized by bubbling carbon dioxide through the solution for 15 minutes. This precipitates the calcium catalyst as calcium carbonate.[8]

- Air is then passed through the mixture for 15 minutes.[\[8\]](#)
- The mixture is filtered to remove the solid precipitate. The filtrate may be passed through an ion-exchange column to remove any remaining inorganic ions.[\[8\]](#)
- Purification:
 - The filtrate is concentrated under reduced pressure (15 mm) at a temperature of 65 °C.[\[8\]](#)
 - The crude product, **2-nitro-1-propanol**, is then purified by vacuum distillation at a pressure of 0.5-1 mm over a temperature range of 74-84 °C.[\[8\]](#) This protocol has reported yields around 58-61%.[\[8\]](#)

Synthesis Workflow for 2-Nitro-1-propanol

[Click to download full resolution via product page](#)Workflow for the synthesis of **2-Nitro-1-propanol**.

General Protocol for Chiral Resolution

While a specific, widely-cited protocol for the resolution of **2-nitro-1-propanol** is not readily available, a general approach involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

General Methodology:

- **Derivatization:** The racemic **2-nitro-1-propanol** is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)- α -methoxyphenylacetic acid) to form a mixture of diastereomeric esters.[9]
- **Separation:** The resulting diastereomers, having different physical properties, are separated using techniques such as fractional crystallization or column chromatography.
- **Hydrolysis:** The separated diastereomers are then hydrolyzed to cleave the ester bond, yielding the individual (R) and (S) enantiomers of **2-nitro-1-propanol**, which can be purified. The chiral auxiliary can often be recovered and reused.

This technical guide provides a foundational understanding of the molecular structure, stereoisomerism, and key experimental considerations for **2-nitro-1-propanol**, serving as a valuable resource for its application in scientific research and development.

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References

- 1. 2-Nitropropanol | C₃H₇NO₃ | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Nitro-1-propanol | 2902-96-7 [smolecule.com]
- 3. 2-NITRO-1-PROPANOL | 2902-96-7 [chemicalbook.com]
- 4. 2-NITRO-1-PROPANOL(2902-96-7) ¹H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropanolol and 7-Nitropropanolol [mdpi.com]
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